N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.4]nonane moiety attached to a para-methoxy-substituted benzamide group. This compound is of interest in pharmaceutical and materials science research due to its hybrid structure, combining a spirocyclic ether with an aromatic amide backbone.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-6-4-12(5-7-13)15(18)17-10-14-11-20-16(21-14)8-2-3-9-16/h4-7,14H,2-3,8-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGLBAWUWWXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide typically involves the following steps:
Formation of the Spiroketal Core: The spiroketal core can be synthesized from aliphatic compounds and γ-lactones. For example, the condensation of two molecules of γ-hydroxy carboxylic acids in the presence of sodium ethoxide can yield a dilactone.
Attachment of the Benzamide Group: The spiroketal core is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The spiroketal core can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal core to alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The spiroketal core can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The benzamide group can bind to receptors or enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Benzamide Derivatives
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structure : Contains a nitro group at the ortho position and a bromine at the para position on the benzamide ring, differing from the target compound’s methoxy and spirocyclic substituents .
- Key Differences :
- The nitro group in 4MNB introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to the electron-donating methoxy group in the target compound.
- Crystallographic studies show that 4MNB forms two distinct molecules (A and B) per asymmetric unit due to steric and electronic effects of the nitro and bromine groups, whereas the spirocyclic structure of the target compound likely enforces a single dominant conformation .
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Structure : Features ethoxymethoxy and dichlorophenyl substituents .
- Key Differences :
- The dichlorophenyl group increases lipophilicity and steric bulk compared to the spirocyclic moiety.
- Etobenzanid is utilized as a pesticide, suggesting higher environmental persistence, whereas the target compound’s spirocyclic structure may enhance biodegradability due to ester-like linkages in the dioxolane ring .
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)
- Structure : Combines fluorinated aryl groups with a pyridinecarboxamide backbone .
- Key Differences :
- Fluorine substituents enhance metabolic stability and UV resistance, unlike the methoxy group in the target compound.
- The pyridine ring in diflufenican allows for π-π stacking interactions, whereas the spirocyclic system in the target compound may prioritize hydrogen bonding via the amide and ether oxygen atoms .
Spirocyclic Ether Analogs
1,4-Dioxaspiro[4.4]nonane Derivatives from Oleic Acid
- Structure : Spirocyclic dioxolane systems synthesized for biolubricant applications .
- Key Differences: These derivatives lack the benzamide group, focusing instead on ester functionalities for lubricity.
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
- Conformational Rigidity : The spirocyclic system restricts rotational freedom, which may reduce entropic penalties in receptor binding compared to flexible analogs like Etobenzanid .
- Biodegradability : The dioxolane ring’s ester-like structure suggests susceptibility to hydrolysis, offering environmental advantages over persistent halogenated compounds .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The spirocyclic structure contributes to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₄ |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 899730-93-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure enhances binding affinity, potentially leading to inhibition or modulation of enzymatic activities.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like cancer and neurodegenerative diseases.
- Receptor Binding : The compound's ability to bind to various receptors may influence neurotransmitter systems, suggesting potential applications in treating psychiatric disorders.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models, indicating potential therapeutic benefits for inflammatory diseases such as arthritis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Antioxidant Activity : A study assessed the compound's ability to scavenge free radicals using DPPH and ABTS assays. Results indicated a dose-dependent increase in antioxidant capacity compared to standard antioxidants.
- Antimicrobial Efficacy : A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.
- Anti-inflammatory Study : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
